Technical Guide: Physicochemical Properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Technical Guide: Physicochemical Properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The document details its chemical structure, physical properties, and reactivity, supported by experimental and computational data. Methodologies for its synthesis and characterization are presented, along with a discussion of the potential biological significance of the cyclobutane motif. This guide is intended to serve as a key resource for researchers in medicinal chemistry and drug development.
Introduction
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a substituted cyclobutane derivative with potential applications in the synthesis of complex organic molecules. The cyclobutane ring, a four-membered carbocycle, imparts unique conformational constraints and reactivity, making it an attractive scaffold in medicinal chemistry. The presence of the benzyloxy and diethyl dicarboxylate functionalities offers multiple sites for chemical modification, rendering this compound a versatile building block for the synthesis of novel therapeutic agents. This document aims to consolidate the available physicochemical data and experimental protocols related to this compound.
Physicochemical Properties
The physicochemical properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Identification
| Identifier | Value |
| CAS Number | 54166-15-3[1][2][3][4] |
| IUPAC Name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate |
| Synonyms | 3-Benzyloxycyclobutane-1,1-dicarboxylic acid diethyl ester, Diethyl 3-(phenylmethoxy)cyclobutane-1,1-dicarboxylate[1][2][4] |
| Molecular Formula | C₁₇H₂₂O₅[1][2][3][4] |
| Molecular Weight | 306.35 g/mol [2][4][5] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 368.3 ± 42.0 °C at 760 mmHg[1][3], 178-183 °C at 3 Torr[2] | Experimental |
| Density | 1.2 ± 0.1 g/cm³[1][3], 1.0983 g/cm³ at 25 °C[2] | Experimental |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Computational Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 61.83 Ų[5] |
| logP (Octanol-Water Partition Coefficient) | 2.4782[5] |
| Hydrogen Bond Acceptors | 5[5] |
| Hydrogen Bond Donors | 0[5] |
| Rotatable Bonds | 7[5] |
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate likely proceeds through a multi-step sequence starting from diethyl malonate.
Caption: A plausible synthetic pathway to the target compound.
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Key Intermediate)
A well-established procedure for the synthesis of the parent cyclobutane structure, diethyl 1,1-cyclobutanedicarboxylate, is available and provides a basis for the synthesis of its derivatives.[6][7]
Materials:
-
Diethyl malonate
-
Trimethylene bromide or trimethylene chlorobromide[7]
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.[6][7]
-
To a stirred solution of diethyl malonate and trimethylene bromide, the sodium ethoxide solution is added dropwise while maintaining the reaction temperature.[6][7]
-
The reaction mixture is refluxed for several hours to ensure complete reaction.[7]
-
After cooling, the mixture is poured into water and extracted with diethyl ether.[7]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.[7]
Further steps would involve selective hydrolysis, functionalization to introduce the hydroxyl group at the 3-position, and subsequent benzylation to yield the final product.
Characterization
Characterization of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a quartet and a triplet), the cyclobutane ring protons, the benzylic protons, and the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the ester groups, the carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons. While specific spectral data for the title compound is not available, data for the related Diethyl 1,1-cyclobutanedicarboxylate is accessible for comparison.[8]
-
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement.
Reactivity and Potential Applications
The reactivity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is dictated by its functional groups. The ester groups can undergo hydrolysis, amidation, or reduction. The benzyloxy group is a common protecting group for alcohols and can be removed under various conditions, most notably by catalytic hydrogenation.
Debenzylation Reaction
A key reaction of this compound is the removal of the benzyl protecting group to yield Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This transformation is typically achieved by catalytic hydrogenation.[9]
Caption: Catalytic hydrogenation for the removal of the benzyl group.
Experimental Protocol: Debenzylation [9]
-
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the deprotected product.
Biological Significance of the Cyclobutane Moiety
While specific biological activity data for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is not available, the cyclobutane scaffold is present in a number of biologically active natural products and synthetic compounds. The constrained four-membered ring can influence the conformation of a molecule, potentially leading to enhanced binding to biological targets. The incorporation of cyclobutane moieties has been explored in drug discovery to improve metabolic stability and modulate pharmacokinetic properties.
Conclusion
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a valuable synthetic intermediate with a unique structural framework. This guide has summarized its key physicochemical properties and outlined plausible synthetic and reactivity pathways. While there are gaps in the experimental data for this specific compound, the information provided, based on available literature and knowledge of related structures, serves as a solid foundation for researchers. Further investigation into its specific biological activities is warranted to fully explore its potential in drug discovery and development.
References
- 1. CAS#:54166-15-3 | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | Chemsrc [chemsrc.com]
- 2. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]
- 3. Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]
- 9. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
